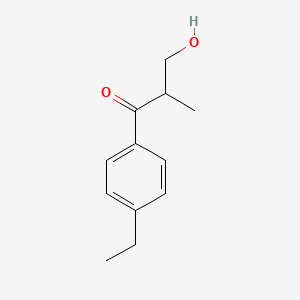
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the para position and a hydroxy group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylacetophenone with an appropriate acylating agent, followed by reduction and hydrolysis steps. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The choice of reagents and conditions is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 1-(4-Ethylphenyl)-3-oxo-2-methylpropan-1-one.
Reduction: Formation of 1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-3-hydroxy-2-methylpropan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylphenyl)-2-methylpropan-1-one: Lacks the hydroxy group, affecting its reactivity and applications.
1-(4-Ethylphenyl)-3-hydroxy-2-propanone: Different substitution pattern on the carbon chain.
Uniqueness
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one is unique due to the presence of both an ethyl group and a hydroxy group on the phenyl ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
119558-67-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)12(14)9(2)8-13/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
NJBSBHCZNYDUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


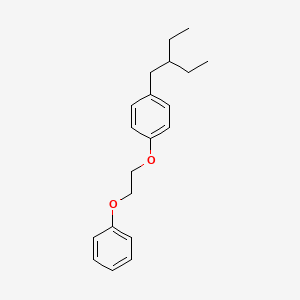
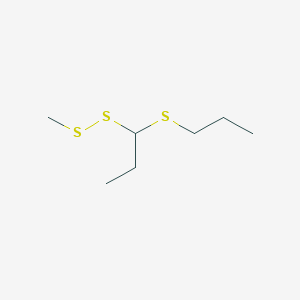
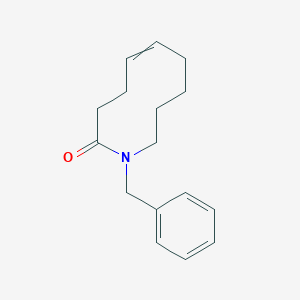
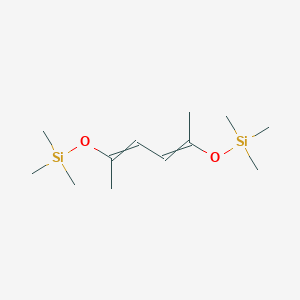
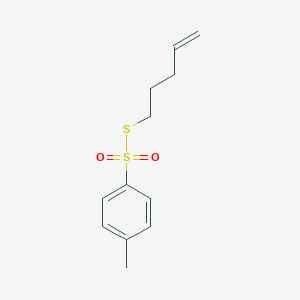
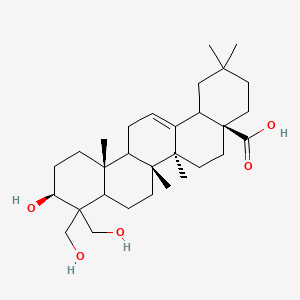
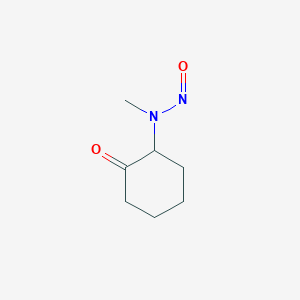
![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)
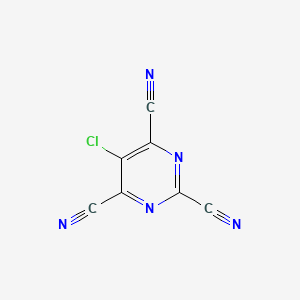
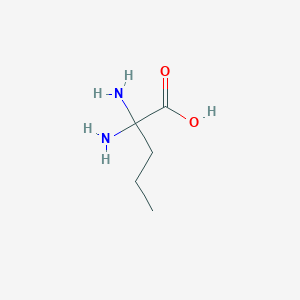

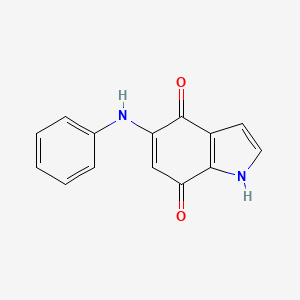

![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
